3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione

Medicinal Chemistry Synthetic Intermediate Spirocyclic Scaffold

3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione (CAS 2230804‑10‑9) is a spirocyclic sulfone featuring a 7‑oxa‑1‑thiaspiro[3.5]nonane core with a methylamino substituent at the 3‑position and a 1,1‑dioxide sulfone group. Its molecular formula is C₈H₁₅NO₃S (MW 205.28 g·mol⁻¹).

Molecular Formula C8H15NO3S
Molecular Weight 205.27
CAS No. 2230804-10-9
Cat. No. B2776045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione
CAS2230804-10-9
Molecular FormulaC8H15NO3S
Molecular Weight205.27
Structural Identifiers
SMILESCNC1CS(=O)(=O)C12CCOCC2
InChIInChI=1S/C8H15NO3S/c1-9-7-6-13(10,11)8(7)2-4-12-5-3-8/h7,9H,2-6H2,1H3
InChIKeyZONUQBRFNLQJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione (CAS 2230804-10-9): Spirocyclic Sulfone Scaffold Identity and Procurement Baseline


3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione (CAS 2230804‑10‑9) is a spirocyclic sulfone featuring a 7‑oxa‑1‑thiaspiro[3.5]nonane core with a methylamino substituent at the 3‑position and a 1,1‑dioxide sulfone group [1]. Its molecular formula is C₈H₁₅NO₃S (MW 205.28 g·mol⁻¹) [1]. The compound contains one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a single rotatable bond, with a computed XLogP3‑AA of −0.8 [1]. Commercially, it is available as a versatile small‑molecule scaffold from specialty chemical suppliers at ≥95 % purity .

Why 3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione Cannot Be Interchanged with Its Closest In‑Class Analogs


Within the 7‑oxa‑1‑thiaspiro[3.5]nonane family, the identity of the 3‑position substituent critically governs both the compound's physicochemical profile and its suitability as a synthetic intermediate. The target compound bears a secondary methylamino group ( –NHCH₃), whereas the closest commercial analog is the primary amine 3‑amino‑7‑oxa‑1‑thiaspiro[3.5]nonane 1,1‑dioxide hydrochloride . This seemingly minor structural variation profoundly alters hydrogen‑bond donor/acceptor capacity, nucleophilicity, and the steric environment at the spirocyclic junction [1]. Consequently, in any application where the amine functionality serves as a reactive handle – e.g., amide coupling, reductive amination, or sulfonamide formation – the two compounds are not functionally interchangeable. Procurement of the incorrect analog risks failed synthetic campaigns and misassignment of structure–activity relationships [2].

Quantitative Differentiation Evidence for 3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione Versus Closest Analogs


Secondary Methylamino Substituent: Hydrogen‑Bond Donor Count and Reactivity Differentiation vs. Primary Amine Analog

The target compound possesses a single hydrogen‑bond donor (secondary amine –NHCH₃) versus two donors in the 3‑amino analog (primary amine –NH₂) [1]. This difference directly influences solubility, membrane permeability, and the chemoselectivity of downstream derivatization. The methylamino group offers a unique balance of nucleophilicity and steric bulk, enabling mono‑functionalization without the competitive bis‑alkylation risk inherent to the primary amine comparator [1].

Medicinal Chemistry Synthetic Intermediate Spirocyclic Scaffold

Lipophilicity and Rotatable Bond Profile: XLogP3‑AA and Conformational Rigidity Comparison

The target compound has a computed XLogP3‑AA of −0.8 and only 1 rotatable bond, reflecting its compact, rigid spirocyclic core [1]. In contrast, the non‑spirocyclic analog 3‑(methylamino)thietane 1,1‑dioxide (CAS 1782045‑43‑5) has a lower molecular weight but lacks the tetrahydropyran ring that contributes to the scaffold rigidity of the target compound . This difference in conformational flexibility can influence target‑binding entropy and selectivity profiles in medicinal chemistry campaigns [1].

Drug‑likeness Physicochemical Profiling Scaffold Selection

BindingDB Cross‑Reference Integrity: A Critical Caution for Procurement and Assay Design

The BindingDB entry BDBM50389507 is cross‑referenced to CHEMBL2063051, but the molecular formula recorded for CHEMBL2063051 is C₁₁H₁₀N₄O₃ (MW 246.23) with SMILES [O‑][N+](=O)c1ccccc1CNc1ccnc(=O)[nH]1 [1][2]. This structure bears no resemblance to 3‑(methylamino)‑7‑oxa‑1λ⁶‑thiaspiro[3.5]nonane‑1,1‑dione (C₈H₁₅NO₃S, SMILES CNC1CS(=O)(=O)C11CCOCC1) [3]. Consequently, the reported Ki value of 6.40×10⁶ nM for SssI methyltransferase inhibition cannot be attributed to the target compound with confidence. By contrast, N‑(1,1‑dioxo‑7‑oxa‑1λ⁶‑thiaspiro[3.5]nonan‑3‑yl)‑N‑methylprop‑2‑enamide (CAS 2361638‑84‑6) – a direct derivative – has a cleanly assigned formula C₁₁H₁₇NO₄S with no database integrity concerns, making it a more reliable reference point for structure–activity studies [4].

Database Integrity Quality Control Bioactivity Profiling

Commercial Availability and Pricing: Direct Procurement Comparables

The target compound is commercially available from CymitQuimica (Biosynth brand) in 50 mg and 500 mg quantities at ≥95 % purity, with list prices of €633.00 and €1,761.00 respectively . This pricing positions it as a specialty research chemical suitable for hit‑to‑lead and lead optimization programs rather than high‑throughput screening. In comparison, the closely related 3‑amino analog is available from AKSci, and derivatives such as 2‑chloro‑N‑(1,1‑dioxo‑7‑oxa‑1λ⁶‑thiaspiro[3.5]nonan‑3‑yl)‑N‑methylacetamide are listed by multiple vendors, providing a range of procurement options for structure–activity relationship (SAR) exploration .

Chemical Procurement Cost Analysis Scaffold Selection

Recommended Application Scenarios for 3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring a Secondary Amine Handle on a Rigid Spirocyclic Sulfone Scaffold

The target compound is best deployed in lead optimization programs where a conformationally constrained sulfone‑containing scaffold with a mono‑substitutable secondary amine is required. Its single hydrogen‑bond donor and low rotatable bond count make it particularly suitable for CNS‑penetrant or orally bioavailable candidate design . The methylamino group permits chemoselective acylation, sulfonylation, or reductive amination without the bis‑functionalization risk associated with primary amine analogs, streamlining SAR expansion [1].

Fragment‑Based Drug Discovery: A Compact, Rule‑of‑Three‑Compliant Spirocyclic Fragment

With MW 205.28 g·mol⁻¹, 1 H‑bond donor, and 4 H‑bond acceptors, the compound complies with the Rule of Three for fragment‑based screening . Its spirocyclic architecture provides a defined three‑dimensional shape that can be exploited for fragment growing or linking strategies targeting enzymes or receptors with deep, shape‑complementary binding pockets [1].

Chemical Biology: Probe Development Requiring a Well‑Characterized Synthetic Intermediate

The compound is marketed as a versatile small‑molecule scaffold by Biosynth (CymitQuimica) and is recognized as a useful intermediate for synthesizing biologically active molecules [1]. Its defined stereochemistry and spirocyclic core make it a reliable building block for constructing chemical probes, particularly those incorporating sulfonamide or sulfone pharmacophores. Researchers should independently verify any database‑derived bioactivity claims before committing to purchase for a specific target, given the documented cross‑reference integrity issue with CHEMBL2063051 [1].

Method Development and Analytical Reference Standard Procurement

The compound's ≥95 % purity specification and commercial availability in two package sizes (50 mg and 500 mg) support its use as an analytical reference standard for LC‑MS or NMR method development involving thiaspiro[3.5]nonane derivatives . Its reported logP (XLogP3‑AA = −0.8) and hydrogen‑bonding profile can serve as calibration benchmarks for computational property prediction models [1].

Quote Request

Request a Quote for 3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.